![molecular formula C3H6N4OS B2715376 (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol CAS No. 76858-25-8](/img/structure/B2715376.png)
(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol
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Overview
Description
The compound “(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol” is a derivative of 1,2,4-triazole, a heterocyclic compound. It has three functional groups: amine, thioamide, and hydrazyl . It has been used in the synthesis of various derivatives with potential biological activities .
Synthesis Analysis
The synthesis of derivatives of this compound has been achieved using microwave-assisted methods. For instance, a series of novel derivatives for 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol were synthesized using dl-malic acid under microwave irradiation . The reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide was studied .Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,4-triazole ring with three functional groups: amine, thioamide, and hydrazyl . X-ray crystallography shows that this molecule is polar but with a C=S double bond .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For example, it has been used in a novel coupling reaction of 4-amino-5-mercapto-3-substituted-1,2,4-triazoles to generate symmetrically substituted hydrazines . It has also been used in the synthesis of Co(II), Ni(II), Cu(II), Zn(II) complexes .Scientific Research Applications
- The 1,2,4-triazole ring system is renowned for its antifungal activity. Researchers have synthesized derivatives of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol and screened them for antifungal efficacy. These compounds exhibited promising results against both Gram-positive and Gram-negative fungi .
- Mercapto- and thione-substituted 1,2,4-triazole derivatives, including our compound of interest, have been investigated as potential antioxidant agents .
- Although not directly studied for anticancer properties, the 1,2,4-triazole ring system has been incorporated into various drugs with anticancer activity. Further exploration of derivatives of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol may reveal novel anticancer agents .
- The 1,2,4-triazole derivatives have been explored for their anti-inflammatory effects. While our specific compound hasn’t been directly tested, its structural features make it an interesting candidate for further investigation .
- A coupling reaction involving 4-amino-5-mercapto-1,2,4-triazoles has been used to generate symmetrically substituted hydrazines. These hydrazines find applications in various fields, including organic synthesis and medicinal chemistry .
- Some derivatives of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol have been linked to a 5-mercapto-1,3,4-oxadiazole ring. These compounds exhibit good antimicrobial activities .
Antifungal Properties
Antioxidant Activity
Anticancer Potential
Anti-Inflammatory Applications
Hydrazine Synthesis
1,3,4-Oxadiazole Derivatives
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-amino-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4OS/c4-7-2(1-8)5-6-3(7)9/h8H,1,4H2,(H,6,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDOJJSTMSPMNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNC(=S)N1N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol |
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